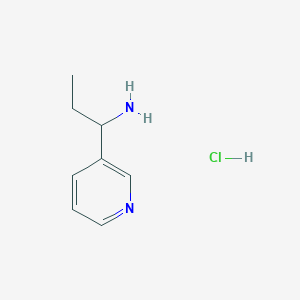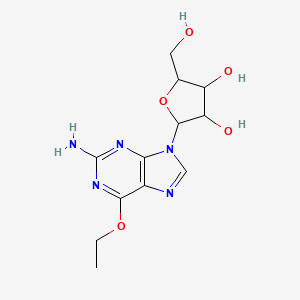
(2R,3R,4S,5R)-2-(2-amino-6-ethoxy-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-O-Ethylguanosine is a modified nucleoside derived from guanosine It is characterized by the presence of an ethyl group at the oxygen atom on the sixth position of the guanine base
准备方法
The synthesis of 6-O-Ethylguanosine typically involves the alkylation of guanosine. One common method is the reaction of guanosine with diazoethane, which introduces the ethyl group at the oxygen atom on the sixth position. This reaction is usually carried out in an organic solvent under controlled conditions to ensure the selective formation of the desired product .
Industrial production methods for 6-O-Ethylguanosine are not well-documented, but the laboratory synthesis methods provide a foundation for potential scale-up processes. The key steps involve the protection of reactive groups, selective alkylation, and subsequent deprotection to yield the final product.
化学反应分析
6-O-Ethylguanosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives. Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The ethyl group on the sixth position can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles like thiols and amines.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the sixth position.
科学研究应用
6-O-Ethylguanosine has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of alkylation on nucleosides and nucleotides. This helps in understanding the chemical behavior of modified nucleosides.
Biology: The compound is used to investigate DNA repair mechanisms, particularly those involving alkylated DNA bases. It serves as a substrate for studying the activity of DNA repair enzymes.
Medicine: Research on 6-O-Ethylguanosine contributes to the development of therapeutic agents targeting DNA repair pathways. It is also used in studies related to cancer and other diseases involving DNA damage.
Industry: While its industrial applications are limited, 6-O-Ethylguanosine can be used in the development of biochemical assays and diagnostic tools.
作用机制
The mechanism of action of 6-O-Ethylguanosine involves its interaction with DNA and RNA. The ethyl group at the sixth position can interfere with base pairing and DNA replication, leading to mutations and DNA damage. This makes it a valuable tool for studying the effects of alkylation on nucleic acids.
The compound targets DNA repair pathways, particularly those involving alkylated DNA bases. Enzymes such as alkyltransferases recognize and repair the ethylated guanine, thereby preventing mutations and maintaining genomic stability .
相似化合物的比较
6-O-Ethylguanosine can be compared with other alkylated nucleosides, such as:
O6-Methylguanosine: Similar to 6-O-Ethylguanosine, but with a methyl group instead of an ethyl group. It is also used to study DNA alkylation and repair mechanisms.
O6-Benzylguanosine: Contains a benzyl group at the sixth position.
1,N2-Ethenoguanosine: A nucleoside with an etheno group, used to study the effects of bulky adducts on DNA structure and function.
The uniqueness of 6-O-Ethylguanosine lies in its specific ethyl modification, which provides distinct chemical and biological properties compared to other alkylated nucleosides.
属性
IUPAC Name |
2-(2-amino-6-ethoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O5/c1-2-21-10-6-9(15-12(13)16-10)17(4-14-6)11-8(20)7(19)5(3-18)22-11/h4-5,7-8,11,18-20H,2-3H2,1H3,(H2,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMNBCLMSGJHTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Amino-5-{[2-amino-4-({2-amino-3,4-dihydroxy-5-[(2-hydroxyethoxy)methyl]cyclohexyl}oxy)-3-hydroxy-5-[(2-hydroxyethoxy)methyl]cyclohexyl]oxy}-6-[(2-hydroxyethoxy)methyl]oxane-2,4-diol amine](/img/structure/B15130476.png)
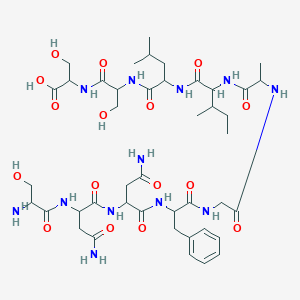
![[3-[Hydroxy-(2,3,4,5,6-pentahydroxycyclohexyl)oxyphosphoryl]oxy-2-octanoyloxypropyl] octanoate](/img/structure/B15130494.png)
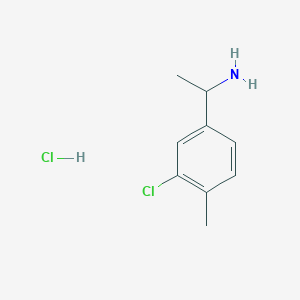
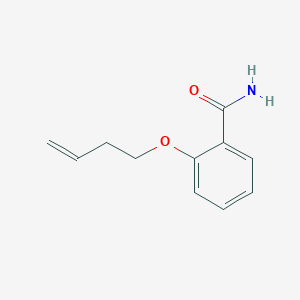
![Propanoicacid,3,3,3-trifluoro-2-[[(phenylmethoxy)carbonyl]imino]-,ethyl ester](/img/structure/B15130521.png)
![1,2-Pyrrolidinedicarboxylic acid, 2-[(2-methylphenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B15130522.png)
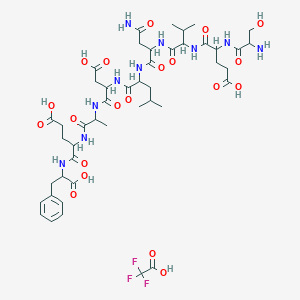
![methyl 1,3-dimethyl-7-(2-methylpropyl)-2,4-dioxo-4aH-pyrrolo[2,3-d]pyrimidin-7-ium-6-carboxylate](/img/structure/B15130533.png)
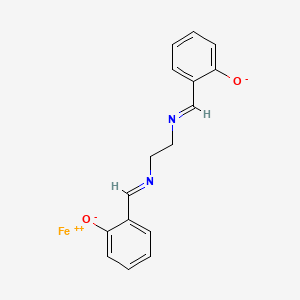
![2-[(2,3,4,5-Tetrahydroxyoxan-2-yl)methylamino]propanoic acid](/img/structure/B15130540.png)
![N-{[3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B15130544.png)

